Fmoc-Asp-OAll

概览

描述

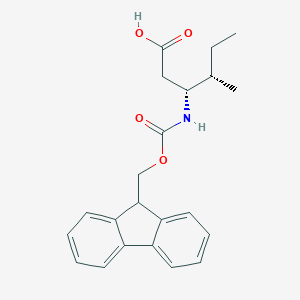

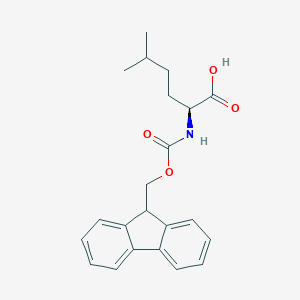

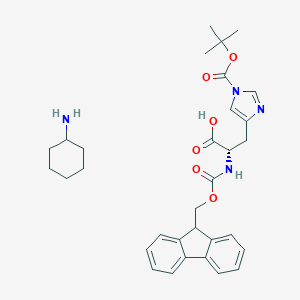

Fmoc-Asp-OAll, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is an amino acid building block used in peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives, such as N-glycosylated Asn building blocks . It is also used as an intermediate in the synthesis of some biologically active molecules .

Synthesis Analysis

Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . The synthesis involves the use of various Fmoc cleavage protocols and a variety of Asp β-carboxy protecting groups . The extent of formation of aspartimide and aspartimide-related by-products is determined by RP-HPLC .

Molecular Structure Analysis

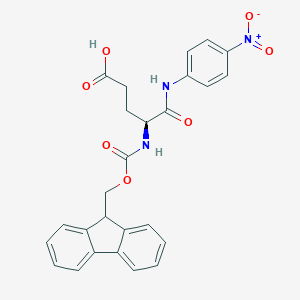

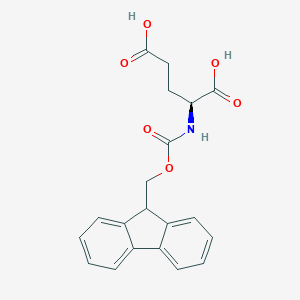

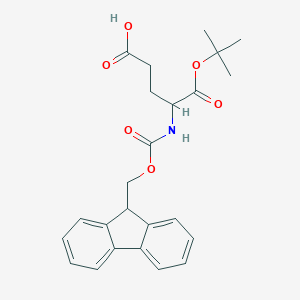

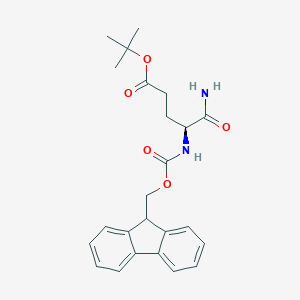

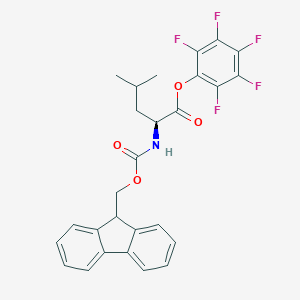

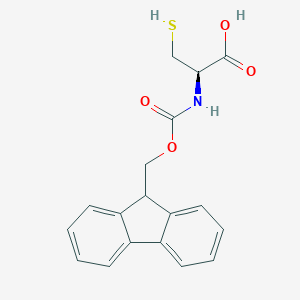

The molecular structure of Fmoc-Asp-OAll is represented by the Hill formula C₂₂H₂₁NO₆. It has a molar mass of 395.41 g/mol .

Chemical Reactions Analysis

Fmoc-Asp-OAll is used in Fmoc solid-phase peptide synthesis . It is a versatile educt for synthesizing complex Asp and Asn derivatives . The reaction type is Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

Fmoc-Asp-OAll appears as a white to off-white solid . It is soluble in DMF .

科研应用

肽水凝胶:Fmoc-Asp-OAll用于合成二肽基水凝胶,由于其低临界凝胶浓度和高机械性能,这些水凝胶具有潜在的生物医学应用。这些水凝胶与细胞相容,并支持二维/三维细胞生长,可用于导电复合凝胶中的DNA结合(Chakraborty等,2020)。

合成过氧化-1,4-二氮杂环-2,5-二酮:Fmoc-Asp-OAll在多样化过氧化-1,4-二氮杂环-2,5-二酮的聚合物支持合成中发挥作用,有助于开发这些化合物的文库,用于潜在的药物发现应用(Krchňák & Weichsel,1997)。

药物传递至骨骼:Fmoc-Asp-OAll用于合成针对骨骼的药物传递系统的寡肽。这种应用对于开发无传统治疗的骨质疏松症药物的不良副作用尤为重要(Sekido et al., 2001)。

固相肽合成(SPPS):在SPPS的背景下,Fmoc-Asp-OAll用于最小化肽合成中常见的天冬氨酰亚胺形成。这提高了肽合成过程的效率和可靠性(Karlström & Undén,1996)。

线性和环磷酸肽的合成:Fmoc-Asp-OAll在线性和环磷酸肽的合成中起着关键作用,这些肽在研究蛋白质相互作用和信号通路中具有应用(Imhof等,2005)。

肽和蛋白质的光遮蔽:已开发了一种使用Fmoc-Asp-OAll在侧链羧基上光遮蔽肽和蛋白质的方法。这种技术对于控制生物过程以响应光(Tang, Cheng, & Ji‐Shen Zheng, 2015)至关重要。

新保护基的开发:已进行了使用Fmoc-Asp-OAll开发新保护基的研究,以防止肽合成中的天冬氨酰亚胺形成,这是肽合成中的一个挑战(Behrendt等,2015)。

高效液相色谱:Fmoc-Asp-OAll用于高效液相色谱(HPLC)的前柱衍生方法,增强生物材料中氨基酸的分析(Fürst等,1990)。

Safety And Hazards

未来方向

性质

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVIWUCCRKNHY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp-OAll | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。